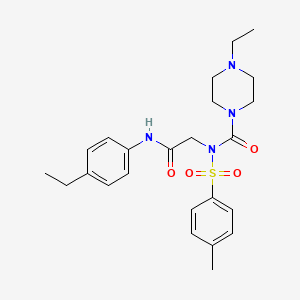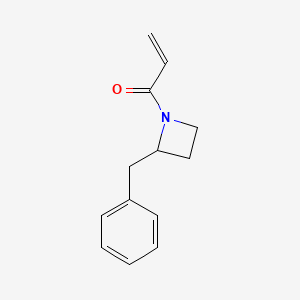![molecular formula C19H15NO4 B2932534 1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862487-67-0](/img/structure/B2932534.png)
1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound . It’s part of a class of compounds known as pyrroles, which are nitrogen-containing heterocycles . Pyrroles are known for their diverse biological and medicinal importance .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This affords a high yield of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which easily split off water at boiling in acetic acid and are converted into 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells
Research has developed a novel n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature and planar structure of DPP enhance conductivity and electron mobility, improving device performance by facilitating electron extraction and reducing recombination at the cathode interface, leading to increased power conversion efficiency (Hu et al., 2015).
Photoluminescent Conjugated Polymers
Another study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, aiming for applications in electronic devices. These polymers exhibit strong photoluminescence and improved photochemical stability, making them suitable for use in electronic applications (Beyerlein & Tieke, 2000).
Organic Corrosion Inhibitors
Research on 1H-pyrrole-2,5-dione derivatives, including structural analogs of the specified compound, showed effective inhibition of carbon steel corrosion in hydrochloric acid medium. These studies reveal the potential of such compounds as corrosion inhibitors in industrial applications (Zarrouk et al., 2015).
Synthetic Methodologies and Material Properties
A series of symmetrically substituted diketopyrrolopyrrole derivatives were synthesized, characterized, and studied for their optical properties under various conditions. Such research underscores the adaptability of these compounds for use in optoelectronic materials and biological systems due to their water solubility and responsive behavior (Zhang et al., 2014).
Sensor Applications
A study on naphthoquinone-based chemosensors incorporating pyridine or thiophene units, similar in functional groups to the specified compound, highlighted their selectivity towards transition metal ions. Such compounds exhibit potential as chemosensors due to their colorimetric response to metal ions, specifically Cu2+ ions, indicating their application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of organic solar cells , suggesting potential targets could be related to light absorption and energy conversion processes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of donor-acceptor (d-a) conjugated polymers . These polymers are characterized by their ability to absorb light and convert it into electrical energy, a property that is crucial in the functioning of organic solar cells .
Biochemical Pathways
Given its potential use in organic solar cells, it may play a role in the photoelectric conversion process
Result of Action
Similar compounds have been used in the fabrication of organic solar cells , suggesting that they may have effects on light absorption and energy conversion at the molecular level.
properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-20-16(11-7-3-5-9-13(11)23-2)15-17(21)12-8-4-6-10-14(12)24-18(15)19(20)22/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGGYZLTZRRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)



![N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline](/img/structure/B2932465.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)

